![molecular formula C19H18N2O B5792399 N-1-naphthyl-N'-(2-phenylethyl)urea CAS No. 67616-11-9](/img/structure/B5792399.png)
N-1-naphthyl-N'-(2-phenylethyl)urea
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Overview
Description
N-1-naphthyl-N'-(2-phenylethyl)urea, also known as NPEU, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. NPEU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been used in various scientific studies to investigate its potential applications in the field of medicine and biology.
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-(2-phenylethyl)urea involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to inhibit the activity of protein kinase C and tyrosine kinase, which are both involved in the regulation of cell growth and division. N-1-naphthyl-N'-(2-phenylethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to have a number of biochemical and physiological effects. Studies have shown that N-1-naphthyl-N'-(2-phenylethyl)urea can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. N-1-naphthyl-N'-(2-phenylethyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and toxins in the liver.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-1-naphthyl-N'-(2-phenylethyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one limitation of using N-1-naphthyl-N'-(2-phenylethyl)urea in lab experiments is its potential toxicity. N-1-naphthyl-N'-(2-phenylethyl)urea has been shown to have toxic effects on certain cell types, and care must be taken to ensure that the compound is used in a safe and controlled manner.
Future Directions
There are several potential future directions for research on N-1-naphthyl-N'-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on the compound's anti-tumor properties. Another potential direction is the investigation of N-1-naphthyl-N'-(2-phenylethyl)urea's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-1-naphthyl-N'-(2-phenylethyl)urea and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, N-1-naphthyl-N'-(2-phenylethyl)urea is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. The compound has been shown to have anti-tumor properties and potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand the compound's mechanisms of action and potential applications in medicine and biology.
Synthesis Methods
The synthesis of N-1-naphthyl-N'-(2-phenylethyl)urea involves the reaction of 1-naphthylamine with phenethyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine to yield N-1-naphthyl-N'-(2-phenylethyl)urea. The purity of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
N-1-naphthyl-N'-(2-phenylethyl)urea has been extensively studied for its potential applications in various scientific fields. One of the primary uses of N-1-naphthyl-N'-(2-phenylethyl)urea is in the field of cancer research. Studies have shown that N-1-naphthyl-N'-(2-phenylethyl)urea has anti-tumor properties and can inhibit the growth of cancer cells. N-1-naphthyl-N'-(2-phenylethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(20-14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKRPHYWRGFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67616-11-9 |
Source
|
Record name | 1-(1-NAPHTHYL)-3-(2-PHENYLETHYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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